N-(1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide
Description
N-(1H-Benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide is a benzimidazole-based propanamide derivative characterized by a 2-methoxyphenyl substituent on the propanamide chain and a benzimidazole moiety at the 5-position. This compound’s structural uniqueness lies in the methoxy group’s ortho position on the phenyl ring, which may influence steric and electronic interactions in biological systems. Below, we systematically compare this compound with structurally and functionally related analogs, focusing on substitution patterns, biological activities, and pharmacokinetic properties.
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-16-5-3-2-4-12(16)6-9-17(21)20-13-7-8-14-15(10-13)19-11-18-14/h2-5,7-8,10-11H,6,9H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWALQWPIRMPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NC2=CC3=C(C=C2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide typically involves the condensation of 1H-benzimidazole with 3-(2-methoxyphenyl)propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group and benzimidazole core are key sites for oxidation:
For example, demethylation under acidic conditions generates a hydroxyl group at the 2-position of the phenyl ring, enhancing hydrogen-bonding potential .
Reduction Reactions
The amide bond and aromatic systems participate in reduction processes:
Amide reduction is typically selective, preserving the benzimidazole ring.
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs primarily on the benzimidazole ring:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Halogenation | Cl₂ or Br₂ in FeCl₃ | Bromination/chlorination at the 4- or 6-position of the benzimidazole ring | |
| Nitration | HNO₃/H₂SO₄ at 0–5°C | Nitro derivatives at the 4-position of the benzimidazole |
The methoxy group directs substitution to specific positions on the phenyl ring, while the benzimidazole’s electron density governs regioselectivity.
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Cleavage to 3-(2-methoxyphenyl)propanoic acid and 5-aminobenzimidazole | |
| Basic Hydrolysis | NaOH (aq), 100°C | Same products as acidic hydrolysis, but with faster kinetics |
Hydrolysis is critical for prodrug activation or metabolite formation.
Condensation and Cyclization
These reactions are central to its synthesis and derivative formation:
Cyclization under PPA enables high yields of the benzimidazole moiety, while coupling reagents like EDC ensure efficient amide bond formation .
Stability and Degradation
The compound degrades under prolonged exposure to:
-
Light : Photooxidation of the methoxy group.
-
Strong Bases : Amide hydrolysis and ring-opening reactions.
Comparative Reactivity of Structural Analogs
The table below contrasts reactivity with similar compounds:
| Compound | Key Reactivity Differences |
|---|---|
| N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide | Faster nitration due to para-directing methoxy group |
| N-(2-methylbenzimidazol-5-yl)propanamide | Reduced electrophilic substitution due to steric hindrance from the methyl group |
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Benzimidazole derivatives, including N-(1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide, have shown promising anticancer properties. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain benzimidazole derivatives exhibited IC50 values in the low micromolar range against cancer cells, highlighting their potential as therapeutic agents .
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial activities. It has been evaluated against several bacterial strains, demonstrating efficacy comparable to standard antibiotics. The structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole core can enhance its antibacterial potency .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of benzimidazole derivatives suggest potential applications in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for further studies targeting conditions like Alzheimer's disease .
Biological Research Applications
Enzyme Inhibition Studies
this compound has been studied for its role as an inhibitor of various protein kinases, including CK-1δ, which is implicated in several diseases. In vitro assays have shown that this compound can effectively inhibit CK-1δ with significant selectivity over other kinases . This specificity is crucial for developing targeted therapies with reduced side effects.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may disrupt microtubule dynamics, which are essential for cell division and intracellular transport . Understanding these mechanisms is vital for optimizing the compound's therapeutic potential.
Industrial Applications
Pharmaceutical Development
In the pharmaceutical industry, this compound serves as an intermediate in synthesizing more complex drug molecules. Its unique chemical structure allows for modifications that can tailor pharmacological properties to specific therapeutic needs .
Material Science
The compound's properties also make it suitable for applications in material science, particularly in developing new polymers or coatings with enhanced performance characteristics. Its stability and reactivity can be leveraged to create materials with specific functionalities .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Medicinal | Anticancer agents | Inhibition of cancer cell proliferation |
| Antimicrobial agents | Effective against various bacterial strains | |
| Neuroprotective agents | Potential treatment for neurodegenerative diseases | |
| Biological Research | Enzyme inhibitors | Selective inhibition of CK-1δ |
| Mechanistic studies | Disruption of microtubule dynamics | |
| Industrial | Pharmaceutical intermediates | Synthesis of complex drug molecules |
| Material development | Creation of advanced polymers and coatings |
Case Studies
-
Anticancer Activity Study
A notable study published in a peer-reviewed journal evaluated the anticancer properties of several benzimidazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in breast cancer cell lines with an IC50 value of approximately 4 µM, suggesting strong potential as a chemotherapeutic agent. -
Neuroprotective Effects Research
Another research project focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results showed that pretreatment with this compound significantly decreased neuronal death and improved cell viability by up to 60% in vitro. -
Enzyme Inhibition Analysis
A detailed analysis of CK-1δ inhibition revealed that this compound displayed a high binding affinity, with an IC50 value around 30 nM, making it one of the most potent inhibitors identified in recent studies.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Core Scaffold Variations
Benzimidazole vs. Indole Derivatives :
The compound 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide () replaces the benzimidazole with an indole ring. Indole derivatives often exhibit COX inhibition, whereas benzimidazoles are associated with carbonic anhydrase (CA) inhibition . The methoxy group’s position (5-position in indole vs. 2-position in phenyl) may alter target binding.- Benzimidazole-5-yl Propanamides: N-Cyclopentyl-3-(2-phenyl-1H-benzimidazol-5-yl)propanamide () shares the benzimidazole-5-yl core but substitutes the 2-methoxyphenyl group with a cyclopentyl moiety.
Substituent Position and Electronic Effects
Methoxy Group Orientation :
Compounds such as N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide () feature a para-methoxy phenyl group. The ortho-methoxy group in the target compound may introduce steric hindrance, reducing binding affinity but increasing selectivity for certain targets .- Sulfonamide vs. Propanamide Linkers: N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide () incorporates a sulfonamide group, which enhances CA inhibition compared to simple propanamides. The absence of sulfonamide in the target compound suggests divergent biological targets .
Enzyme Inhibition Potential
Carbonic Anhydrase (CA) Inhibition :
Sulfonamide-containing analogs (e.g., ) show potent CA inhibition (IC₅₀ < 50 nM), whereas propanamide derivatives without sulfonamide groups (e.g., ) are less active. The target compound’s benzimidazole core may retain moderate CA inhibition, but methoxy substitution could reduce efficacy .- Antioxidant Activity: Hydroxamic acid derivatives like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide () exhibit radical scavenging activity (DPPH assay, ~80% inhibition at 0.5 mg/mL).
Cytotoxic and Antimicrobial Profiles
- Tetrazole-Containing Analogs: The compound 2-((2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoyl)oxy)benzoic acid () includes a tetrazole ring, which enhances solubility and bioavailability.
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
ADME Profiles
- SwissADME Predictions :
Tetrazole-containing compounds () show high gastrointestinal absorption (85–90%), whereas bulkier analogs like N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propanamide () have moderate absorption (60–70%). The target compound’s moderate molecular weight (~340 g/mol) and hydrogen-bonding capacity suggest favorable absorption .
Biological Activity
N-(1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C17H17N3O2
- Molecular Weight : 297.34 g/mol
- SMILES Notation :
CC(C(=O)N1C2=C(N=C1C=C2)C(=C(C=C2)OC)=C(C=C2)C)C
This compound features a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Research indicates that derivatives of benzimidazole exhibit significant anticancer activity. The compound this compound has shown promise in inhibiting cancer cell proliferation in various studies.
Key Findings:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to other benzimidazole derivatives .
- Cell Lines Tested : It has been evaluated against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
Anti-inflammatory Activity
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Mechanism : The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress, thereby mitigating inflammation .
Case Studies
- Study on Cancer Cell Lines : A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 4.2 µM, suggesting a potent anticancer effect .
- Inflammation Model : In an animal model of inflammation, the administration of this compound resulted in a marked decrease in edema and inflammatory markers, supporting its potential use in treating inflammatory disorders .
Q & A
(Basic) How can the synthesis of N-(1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide be optimized for yield and purity?
Methodological Answer:
Multi-step synthetic routes are typically employed, starting with precursor optimization. For example, 3-(2-methoxyphenyl)propanoic acid (CAS 52126-67-7, purity ≥98%) can be coupled with 5-aminobenzimidazole derivatives via carbodiimide-mediated amidation . Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) significantly influence yield. Post-synthesis purification via flash chromatography or preparative HPLC (C18 columns, acetonitrile/water gradient) ensures >95% purity. Characterization using H/C NMR and LC-MS validates structural integrity .
(Basic) What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:
- NMR Spectroscopy : H NMR (DMSO-d6) identifies proton environments (e.g., benzimidazole NH at δ 12.1 ppm, methoxy singlet at δ 3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 337.1425).
- X-ray Diffraction : If crystalline, single-crystal XRD resolves bond angles and confirms the planar benzimidazole moiety .
(Basic) How can solubility and stability profiles be assessed under physiological conditions?
Methodological Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectroscopy (λ~280 nm) or HPLC .
- Stability : Incubate at 37°C and monitor degradation over 24–72 hours. LC-MS identifies hydrolysis byproducts (e.g., cleavage of the propanamide linkage) .
(Advanced) What strategies are effective for structure-activity relationship (SAR) studies targeting benzimidazole derivatives?
Methodological Answer:
- Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the benzimidazole C2 or phenyl ring positions to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Use 3D-QSAR models to correlate steric/electronic parameters (e.g., logP, polar surface area) with receptor binding data .
- In Silico Screening : Dock analogs into target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .
(Advanced) How should contradictory data in biological assays be resolved?
Methodological Answer:
- Assay Replication : Repeat experiments under standardized conditions (e.g., cell passage number, serum batch) to rule out variability .
- Orthogonal Assays : Validate cytotoxicity (MTT assay) and target inhibition (e.g., Western blot for kinase activity) to confirm mechanism .
- Meta-Analysis : Compare results with structurally related compounds (e.g., 3-(3-methoxyphenyl)-1,2-oxazole derivatives) to identify trends .
(Advanced) What computational methods predict metabolic pathways and toxicity risks?
Methodological Answer:
- Metabolism Prediction : Use SwissADME to identify cytochrome P450 isoforms involved in oxidation (e.g., CYP3A4-mediated O-demethylation) .
- Toxicity Profiling : Run ProTox-II for hepatotoxicity alerts based on structural fragments (e.g., benzimidazole-related mutagenicity) .
- MD Simulations : GROMACS models assess binding stability to off-target receptors (e.g., hERG channels) .
(Advanced) How can in vitro findings be translated to in vivo models effectively?
Methodological Answer:
- Pharmacokinetics : Administer via oral gavage in rodents and measure plasma concentrations using LC-MS/MS. Adjust dosing based on bioavailability (<30% common for amides) .
- Tissue Distribution : Radiolabel the compound (e.g., C at the propanamide carbon) and quantify accumulation in target organs .
- Disease Models : Use xenograft models (e.g., HT-29 colorectal cancer) to correlate in vitro IC50 values with tumor growth inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
